Kenpaullone - 142273-20-9

Kenpaullone

Catalog Number: EVT-271730
CAS Number: 142273-20-9
Molecular Formula: C16H11BrN2O
Molecular Weight: 327.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one), a member of the paullone family, is a synthetic heterocyclic compound initially discovered through its structural similarity to the cyclin-dependent kinase (CDK) inhibitor flavopiridol. [] It is characterized by an indoloazepinone core, which plays a critical role in its interactions with various kinase targets. [] While primarily recognized as a CDK inhibitor, kenpaullone exhibits a broader inhibitory profile, targeting multiple kinases, including glycogen synthase kinase 3 beta (GSK3β) and checkpoint kinase 2 (Chk2), albeit with varying potencies. [, ] Its multi-target activity makes kenpaullone a valuable tool in dissecting complex signaling pathways and exploring potential therapeutic interventions for various diseases. [, , , , , , , , ]

Alsterpaullone (9-Nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one)

  • Compound Description: Alsterpaullone is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B. It exhibits significant in vitro antitumor activity, surpassing the potency of other paullone derivatives. []
  • Relevance: Alsterpaullone shares a similar structure with Kenpaullone, both belonging to the paullone family of CDK inhibitors. It generally demonstrates higher potency compared to Kenpaullone in inhibiting CDK1/cyclin B. []

9-Bromo-2,3-dimethoxy-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one

  • Compound Description: This paullone derivative incorporates dimethoxy substitutions at the 2,3-positions of the core structure and exhibits notable in vitro antitumor activity. []
  • Relevance: Similar to Kenpaullone, this compound belongs to the paullone family. The presence of a bromine substituent at the 9-position and the dimethoxy substitution on the paullone scaffold are key structural features influencing its activity. []

9-Trifluoromethyl-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one

  • Compound Description: This paullone analogue replaces the 9-bromo substituent of Kenpaullone with a 9-trifluoromethyl group. It exhibits comparable CDK1/cyclin B inhibitory activity to Kenpaullone and shows noteworthy in vitro antitumor activity. []
  • Relevance: This compound, with its trifluoromethyl substitution at the 9-position, exhibits similar CDK1/cyclin B inhibitory activity to Kenpaullone. Both compounds belong to the paullone family, emphasizing the significance of the 9-position substitution for their activity. []

12-Boc-substituted paullone

  • Compound Description: This derivative of Kenpaullone features a Boc-protecting group at the 12-position. It shows considerable in vitro antitumor activity. []
  • Relevance: As a member of the paullone family, this compound highlights the potential for structural modifications to modulate the activity of Kenpaullone while retaining some antitumor properties. []

Paullone (9H-Indolo[3,2-d][1]benzazepine-6(7H)-one)

  • Compound Description: Paullone is a potent inhibitor of cyclin-dependent kinases (CDKs) and serves as a lead compound for the development of anticancer agents. [, ]
  • Relevance: Paullone is the parent compound of Kenpaullone. It lacks the bromine substitution at the 9-position, which is present in Kenpaullone. [, ]

Hymenialdisine

  • Compound Description: Hymenialdisine is a natural product identified as a potent CDK inhibitor. It forms crucial hydrogen bonds with CDK2, contributing to its inhibitory activity. []
  • Relevance: Hymenialdisine is structurally distinct from Kenpaullone but shares the ability to inhibit CDKs, particularly CDK2. The research on Hymenialdisine provides insights into the structure-activity relationship of CDK inhibitors and aids in designing more potent and selective compounds, such as Kenpaullone. []

Indirubin-3'-monoxime (BIO)

  • Compound Description: Indirubin-3'-monoxime is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) with reported neuroprotective effects. [, ]
  • Relevance: Like Kenpaullone, Indirubin-3'-monoxime exhibits inhibitory activity against GSK-3β. Both compounds share this target, suggesting a potential overlap in their therapeutic applications, particularly in neurodegenerative diseases. [, ]
  • Compound Description: SB216763 is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). []
  • Relevance: While SB216763 targets p38 MAPK, its synergistic effect with Kenpaullone in inhibiting plasmodial growth suggests a potential interaction between the p38 MAPK and GSK3 pathways. []

Lithium Chloride (LiCl)

  • Compound Description: Lithium chloride is a commonly used mood stabilizer that also inhibits GSK-3β. [, ]
  • Relevance: Similar to Kenpaullone, LiCl acts as a GSK-3β inhibitor, highlighting a shared mechanism of action in influencing cellular processes. [, ]

(2’Z, 3’E)-6-Bromoindirubin-3’-oxime

  • Compound Description: This indirubin derivative demonstrates antiplasmodial activity by inhibiting GSK3. []
  • Relevance: Like Kenpaullone, this compound targets GSK3, indicating a potential for shared mechanisms in their antiplasmodial effects. []

1-Azakenpaullone

  • Compound Description: 1-Azakenpaullone is a paullone derivative that demonstrates podocyte-protective properties. []
  • Relevance: This compound, structurally related to Kenpaullone, highlights the potential of paullone derivatives in protecting podocytes from injury, suggesting potential applications in treating proteinuric kidney diseases. []

Dinaciclib

  • Compound Description: Dinaciclib is a potent cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK1, CDK2, CDK5, and CDK9. []
  • Relevance: Dinaciclib and Kenpaullone both exhibit inhibitory activity against CDKs, suggesting potential overlap in their therapeutic applications, especially in cancer treatment. []
Overview

Kenpaullone is a small molecule originally developed as an inhibitor of glycogen synthase kinase-3 beta and cyclin-dependent kinases. It has garnered attention for its potential therapeutic applications in various fields, particularly in cancer treatment and neurological disorders. Kenpaullone's ability to modulate key signaling pathways makes it a compound of significant interest in pharmacology and medicinal chemistry.

Source and Classification

Kenpaullone was first identified in the early 2000s as part of a series of compounds aimed at inhibiting cyclin-dependent kinases, which are pivotal in cell cycle regulation. The compound is classified as a kinase inhibitor, specifically targeting glycogen synthase kinase-3 beta and cyclin-dependent kinases, which are involved in numerous cellular processes including cell proliferation and survival . Its structural formula includes two benzene rings, contributing to its lipophilicity and ability to cross the blood-brain barrier, making it suitable for central nervous system applications .

Synthesis Analysis

Kenpaullone can be synthesized through several methods. The initial synthesis involved a straightforward approach that utilized established organic chemistry techniques. Notably, the synthesis of thiophene analogues of kenpaullone has been reported, expanding its chemical repertoire for potential biological evaluation . The synthetic pathway typically involves the formation of key intermediates that are subsequently modified to yield the final product. Specific reactions include:

  • Formation of the core structure: This involves coupling reactions that establish the foundational framework of kenpaullone.
  • Functional group modifications: These modifications are critical for enhancing the biological activity and selectivity of the compound.
Molecular Structure Analysis

The molecular structure of kenpaullone is characterized by its unique arrangement of atoms which contributes to its biological activity. The molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 326.35 g/mol. The structure features:

  • Two benzene rings providing hydrophobic characteristics.
  • A carbonyl group that plays a role in its interaction with target proteins.
  • A nitrogen-containing heterocyclic ring that is essential for its kinase inhibitory activity.
Chemical Reactions Analysis

Kenpaullone undergoes various chemical reactions that facilitate its pharmacological effects:

  • Kinase Inhibition: Kenpaullone acts primarily by inhibiting glycogen synthase kinase-3 beta and cyclin-dependent kinases, leading to altered phosphorylation states of target proteins.
  • Cell Viability Assays: In combination therapies (e.g., with temozolomide), kenpaullone has been shown to enhance cytotoxic effects against glioblastoma stem cells by inducing apoptosis and reducing sphere-forming ability . This interaction suggests a synergistic mechanism where kenpaullone amplifies the effects of other chemotherapeutic agents.
Mechanism of Action

Kenpaullone's mechanism of action is multifaceted:

  1. Inhibition of Glycogen Synthase Kinase-3 Beta: By inhibiting this kinase, kenpaullone promotes the stabilization of β-catenin, which can lead to increased expression of genes involved in cell survival and proliferation.
  2. Regulation of Cyclin-Dependent Kinases: This inhibition affects cell cycle progression, leading to reduced cell proliferation in cancerous cells.
  3. Impact on Stem Cell Properties: Kenpaullone has been shown to downregulate SOX2 expression in glioblastoma stem cells, thereby reducing their stemness properties and enhancing sensitivity to other treatments .
Physical and Chemical Properties Analysis

Kenpaullone exhibits several notable physical and chemical properties:

  • Solubility: It is relatively insoluble in water but demonstrates better solubility in organic solvents due to its lipophilic nature.
  • Stability: The compound is stable under physiological conditions, which is advantageous for therapeutic applications.
  • Bioavailability: Its ability to cross the blood-brain barrier enhances its potential for treating central nervous system disorders.

These properties are critical for determining the appropriate formulation and delivery methods for therapeutic use.

Applications

Kenpaullone has several scientific applications:

  1. Cancer Therapy: It has shown promise as an enhancer in combination therapies for glioblastoma multiforme by inhibiting cancer stem cell properties and promoting apoptosis .
  2. Neurological Disorders: Due to its ability to modulate GABAergic signaling through enhancement of KCC2 expression, kenpaullone may have therapeutic potential in treating neuropathic pain and other neurological conditions .
  3. Drug Development: Ongoing research continues to explore new analogues of kenpaullone that may offer improved efficacy or reduced side effects compared to existing therapies.

Properties

CAS Number

142273-20-9

Product Name

Kenpaullone

IUPAC Name

9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

InChI

InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)

InChI Key

QQUXFYAWXPMDOE-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br

Solubility

Soluble in DMSO, not in water

Synonyms

1-azakenpaullone
9-bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
kenpaullone
NSC 664704
NSC-664704

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.